molecular formula C26H23FN2O4S B2528544 ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339277-80-4

ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2528544
CAS No.: 339277-80-4
M. Wt: 478.54
InChI Key: LGZSGCSPVHESJN-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, also known as EFDA, is a novel compound that has recently gained attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme lysine-specific demethylase 1A (LSD1), which plays a critical role in the epigenetic regulation of gene expression. EFDA has shown promising results in preclinical studies and is being explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have been dedicated to synthesizing compounds related to ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate, exploring their properties and potential applications. For instance, the synthesis of related imidazole derivatives, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, has been reported. These studies typically focus on optimizing reaction conditions to improve yields and understand the chemical behavior of these compounds under various conditions (Huang Jin-qing, 2009).

Applications in Catalysis

Some research has explored the use of related imidazole compounds in catalysis. For example, ionic liquids containing imidazole structures have been employed as mild and effective catalysts for synthesizing trisubstituted imidazoles, highlighting the versatility of imidazole derivatives in facilitating chemical transformations at room temperature under ultrasonic irradiation (Hongjun Zang, Qiuhong Su, Yingming Mo, B. Cheng, Song Jun, 2010).

Biological and Pharmacological Screening

Although explicit details on this compound are limited, related structures have been synthesized and screened for various biological activities. For example, fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies contribute to the understanding of how structural modifications can influence biological activity (Snehal Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009).

Antioxidant Properties

Research on compounds structurally similar to this compound has also delved into their antioxidant properties. For instance, studies have isolated and characterized antioxidant phenolic compounds from natural sources, demonstrating the potential of certain chemical structures in scavenging free radicals (Zijia Zhang, Li-ping Liao, Jeffrey C. Moore, Tao Wu, Zheng-tao Wang, 2009).

Properties

IUPAC Name

ethyl 2-[2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSGCSPVHESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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